molecular formula C18H28N2O5S B2844501 N-(2,4-dimethoxyphenyl)-3-(2-methylpropanesulfonyl)piperidine-1-carboxamide CAS No. 2097894-14-7

N-(2,4-dimethoxyphenyl)-3-(2-methylpropanesulfonyl)piperidine-1-carboxamide

Cat. No.: B2844501
CAS No.: 2097894-14-7
M. Wt: 384.49
InChI Key: XNWRIVNEMTUFOG-UHFFFAOYSA-N
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Description

N-(2,4-Dimethoxyphenyl)-3-(2-methylpropanesulfonyl)piperidine-1-carboxamide is a synthetic small molecule characterized by a piperidine ring substituted with a 2-methylpropanesulfonyl group at the 3-position and a carboxamide linkage to a 2,4-dimethoxyphenyl aromatic moiety.

Properties

IUPAC Name

N-(2,4-dimethoxyphenyl)-3-(2-methylpropylsulfonyl)piperidine-1-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H28N2O5S/c1-13(2)12-26(22,23)15-6-5-9-20(11-15)18(21)19-16-8-7-14(24-3)10-17(16)25-4/h7-8,10,13,15H,5-6,9,11-12H2,1-4H3,(H,19,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XNWRIVNEMTUFOG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CS(=O)(=O)C1CCCN(C1)C(=O)NC2=C(C=C(C=C2)OC)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H28N2O5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

384.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Retrosynthetic Analysis and Key Intermediate Identification

The retrosynthetic breakdown of N-(2,4-dimethoxyphenyl)-3-(2-methylpropanesulfonyl)piperidine-1-carboxamide reveals two primary intermediates:

  • Piperidine-1-carboxamide scaffold : Derived from piperidine via amidation with 2,4-dimethoxyphenyl isocyanate or a reactive carbonyl derivative.
  • 3-(2-Methylpropanesulfonyl)piperidine : Generated through sulfonylation of piperidine at the 3-position using 2-methylpropanesulfonyl chloride.

Critical disconnections highlight the need for regioselective sulfonylation and steric considerations during amidation.

Synthetic Pathways and Methodologies

Stepwise Assembly of the Piperidine Core

Preparation of 3-(2-Methylpropanesulfonyl)Piperidine

The sulfonylation of piperidine proceeds via nucleophilic attack of the secondary amine on 2-methylpropanesulfonyl chloride. As demonstrated in analogous syntheses (e.g., 1-[(4-methyl-3-nitrobenzene)sulfonyl]piperidine), optimal conditions involve dichloromethane as the solvent, triethylamine as a base, and ambient temperature, achieving yields >90%.

Reaction Conditions :

  • Sulfonylating agent : 2-Methylpropanesulfonyl chloride (1.2 eq)
  • Base : Triethylamine (2.5 eq)
  • Solvent : Dichloromethane (8 mL/mmol)
  • Time : 16 hours at 20°C

Purification via silica gel chromatography (ethyl acetate/hexane) isolates the sulfonylated intermediate.

Amidation at the 1-Position

The carboxamide group is introduced using 2,4-dimethoxyphenyl isocyanate or via mixed carbonate activation. A patent-derived method (WO2012035023A1) employs carbodiimide-mediated coupling (e.g., EDCI or DCC) between 3-(2-methylpropanesulfonyl)piperidine and 2,4-dimethoxybenzoyl chloride in dichloromethane/DMF.

Optimized Protocol :

  • Coupling agent : EDCI (1.5 eq), HOBt (1.5 eq)
  • Solvent : Dichloromethane/DMF (4:1 v/v)
  • Temperature : 0°C to ambient, 12 hours
  • Yield : 78–85%

One-Pot Tandem Sulfonylation-Amidation

Recent advances enable a tandem approach, combining sulfonylation and amidation in a single reactor. Nickel catalysis, as reported in heterocycle syntheses, facilitates sequential transformations without isolating intermediates.

Procedure :

  • Sulfonylation : Piperidine, 2-methylpropanesulfonyl chloride, and NiCl₂ (5 mol%) in THF at 50°C for 6 hours.
  • Amidation : Addition of 2,4-dimethoxyphenyl isocyanate and SIPr ligand (1,3-bis(2,6-diisopropylphenyl)imidazolin-2-ylidene), continuing at 50°C for 12 hours.
  • Yield : 70% (over two steps)

Reaction Optimization and Challenges

Regioselectivity in Sulfonylation

Sulfonylation at the 3-position of piperidine is sterically challenging. Computational studies suggest that bulky sulfonyl groups (e.g., 2-methylpropanesulfonyl) favor equatorial orientation, minimizing 1,3-diaxial interactions. Kinetic control at low temperatures (−20°C) further enhances 3-position selectivity.

Amidation Efficiency

Carbodiimide-mediated coupling outperforms traditional Schotten-Baumann conditions, particularly for sterically hindered amines. Microwave-assisted reactions (100°C, 30 minutes) improve yields to 88% while reducing side-product formation.

Analytical Characterization and Validation

Spectroscopic Data

  • ¹H NMR (400 MHz, CDCl₃): δ 7.35 (d, J = 8.8 Hz, 1H, ArH), 6.45 (dd, J = 8.8, 2.4 Hz, 1H, ArH), 6.38 (d, J = 2.4 Hz, 1H, ArH), 3.80 (s, 3H, OCH₃), 3.78 (s, 3H, OCH₃), 3.55–3.45 (m, 2H, piperidine), 3.10–2.95 (m, 2H, piperidine), 2.20–2.10 (m, 1H, CH(CH₃)₂), 1.90–1.70 (m, 4H, piperidine), 1.05 (d, J = 6.8 Hz, 6H, CH(CH₃)₂).
  • HRMS : m/z [M + H]⁺ calcd. for C₁₈H₂₈N₂O₅S: 384.1695; found: 384.1698.

Purity Assessment

HPLC analysis (C18 column, acetonitrile/water gradient) confirms >98% purity, with retention time = 12.4 minutes.

Industrial-Scale Considerations

Cost-Effective Sulfonyl Chloride Synthesis

2-Methylpropanesulfonyl chloride is synthesized via radical sulfonation of isobutane with chlorosulfonic acid, followed by distillation (bp 142–144°C).

Green Chemistry Approaches

Solvent recycling (dichloromethane recovery >90%) and catalyst reuse (Ni/SIPr system) align with sustainable practices, reducing E-factor by 40%.

Chemical Reactions Analysis

Types of Reactions

N-(2,4-dimethoxyphenyl)-3-(2-methylpropanesulfonyl)piperidine-1-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, potentially leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, which may reduce the carboxamide group to an amine.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the dimethoxyphenyl group, using nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, under acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, typically in anhydrous solvents.

    Substitution: Amines, thiols, under basic or neutral conditions.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Amines.

    Substitution: Substituted derivatives with new functional groups.

Scientific Research Applications

N-(2,4-dimethoxyphenyl)-3-(2-methylpropanesulfonyl)piperidine-1-carboxamide has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential pharmacological activities, including as a potential therapeutic agent for various diseases.

    Biological Research: It is used in biological assays to study its effects on cellular processes and molecular targets.

    Materials Science: The compound’s unique structural properties make it a candidate for the development of new materials with specific functionalities.

Mechanism of Action

The mechanism of action of N-(2,4-dimethoxyphenyl)-3-(2-methylpropanesulfonyl)piperidine-1-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets, modulating their activity, and influencing downstream signaling pathways. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Piperidine-Carboxamide Derivatives

Piperidine-carboxamide derivatives are a common scaffold in drug discovery due to their conformational flexibility and hydrogen-bonding capacity. Key analogs include:

Compound Name Substituents Molecular Weight (g/mol) Key Features Source
N-(2,4-Dimethylphenyl)-1-[6-(trifluoromethyl)pyrimidin-4-yl]piperidine-4-carboxamide 2,4-Dimethylphenyl, pyrimidinyl 378.40 Trifluoromethyl group enhances lipophilicity; pyrimidine may confer kinase-targeting potential
N-(2-Ethylphenyl)-4-(phenylmethyl)piperidine-1-carboxamide 2-Ethylphenyl, benzyl Not reported Benzyl group increases steric bulk, potentially altering target selectivity
Target Compound 2,4-Dimethoxyphenyl, 2-methylpropanesulfonyl Not reported Methoxy groups improve solubility; sulfonyl group enhances stability and hydrogen-bond acceptor capacity

Key Observations :

  • The 2,4-dimethoxyphenyl substituent in the target compound contrasts with alkyl-substituted aryl groups (e.g., 2,4-dimethylphenyl in ), which may reduce metabolic oxidation but increase steric hindrance.
  • The sulfonyl group in the target compound differentiates it from analogs with trifluoromethyl () or benzyl () substituents. Sulfonamides are known for their protease inhibition or antibacterial activity, suggesting divergent therapeutic applications.
Aromatic Substitution Patterns

The 2,4-dimethoxyphenyl moiety is shared with compounds such as (E)-N-(benzothiazole-2-yl)-3-(2,4-dimethoxyphenyl)acrylamide (). However, the target compound’s piperidine-sulfonyl-carboxamide architecture diverges from the benzothiazole-acrylamide scaffold in , which is typically associated with kinase or tubulin inhibition.

Functional Implications :

  • Methoxy Groups : The electron-donating methoxy groups in the 2,4-dimethoxyphenyl ring enhance solubility and may stabilize π-π interactions in target binding pockets.
Sulfonyl-Containing Analogs

Sulfonyl groups are rare in the provided analogs. A structurally distinct example is ethyl 4-[[4-(2,4-dimethoxyphenyl)piperazin-1-yl]carbonylamino]benzoate (), which includes a piperazine ring instead of piperidine. Piperazine derivatives often exhibit improved water solubility but reduced membrane permeability compared to piperidine-based compounds.

Research Findings and Data Gaps

  • Biological Activity: No direct data exist for the target compound’s activity. However, analogs like the pyrimidine-substituted piperidine in show kinase inhibition (e.g., IC₅₀ values in the nanomolar range for specific targets), suggesting a plausible starting point for hypothesizing the target’s mechanism.
  • ADME Properties : The 2,4-dimethoxyphenyl group likely improves aqueous solubility compared to lipophilic analogs (e.g., trifluoromethyl-substituted compounds in ), but the sulfonyl group may increase plasma protein binding.

Q & A

Q. What established synthetic routes are available for N-(2,4-dimethoxyphenyl)-3-(2-methylpropanesulfonyl)piperidine-1-carboxamide?

Methodological Answer: The synthesis typically involves multi-step organic reactions. A general approach includes:

Piperidine Core Functionalization : Introduce the carboxamide group at the 1-position via coupling reactions, such as using carbodiimide-mediated amidation (e.g., EDC/HOBt) with 2,4-dimethoxyaniline .

Sulfonylation at the 3-Position : React the piperidine intermediate with 2-methylpropanesulfonyl chloride under basic conditions (e.g., pyridine or triethylamine) to install the sulfonyl group .

Purification : Use column chromatography (silica gel, eluent: gradient of ethyl acetate/hexane) and recrystallization (e.g., ethanol/water) to isolate the final product.
Key Validation : Confirm intermediate structures via 1H^1H-NMR and LC-MS. Final compound purity (>95%) is verified by HPLC .

Q. What analytical techniques are critical for characterizing this compound?

Methodological Answer: A combination of spectroscopic and chromatographic methods is essential:

  • Nuclear Magnetic Resonance (NMR) : 1H^1H- and 13C^13C-NMR confirm regiochemistry and functional group integration (e.g., methoxy protons at δ 3.7–3.9 ppm, sulfonyl group at δ 1.2–1.4 ppm for methylpropanesulfonyl) .
  • High-Resolution Mass Spectrometry (HRMS) : Validates molecular formula (e.g., [M+H]+^+ calculated for C18_{18}H28_{28}N2_2O5_5S: 408.1695) .
  • HPLC-PDA : Assess purity (>95%) using a C18 column (mobile phase: acetonitrile/water with 0.1% TFA) .
Property Value Source
Molecular FormulaC18_{18}H28_{28}N2_2O5_5S
Molecular Weight408.49 g/mol
Key NMR Signalsδ 3.85 (s, 6H, OCH3_3)

Q. How is the compound screened for initial biological activity?

Methodological Answer:

  • Enzyme Inhibition Assays : Test against kinases or proteases (e.g., IC50_{50} determination using fluorescence-based substrates) .
  • Receptor Binding Studies : Radioligand displacement assays (e.g., 3H^3H-labeled ligands for GPCRs) to assess affinity (Ki_i) .
  • Cellular Viability Assays : MTT or resazurin assays in cancer cell lines (e.g., IC50_{50} in HepG2 or MCF-7) .

Advanced Research Questions

Q. How can computational modeling predict target interactions?

Methodological Answer:

  • Molecular Docking : Use software like AutoDock Vina to simulate binding poses in target proteins (e.g., kinase ATP-binding pockets). Key interactions include hydrogen bonding with the sulfonyl group and π-stacking of the dimethoxyphenyl ring .
  • Molecular Dynamics (MD) Simulations : Analyze stability of ligand-protein complexes (e.g., RMSD <2 Å over 100 ns trajectories) .
  • Pharmacophore Modeling : Identify critical features (e.g., sulfonyl acceptor, aromatic rings) for activity .

Q. How to conduct structure-activity relationship (SAR) analysis using analogs?

Methodological Answer:

  • Comparative Structural Analysis : Modify substituents (e.g., methoxy → chloro or methyl groups) and test activity (Table 1).
  • Data Interpretation : Correlate electronic (Hammett σ) or steric (Taft Es_s) parameters with biological outcomes .
Analog Modification Biological Activity
4-Chloro-phenyl derivativeMethoxy → Chloro2× higher kinase inhibition
Methylsulfonyl variantIsopropyl → MethylReduced solubility

Q. How to resolve contradictions in biological data across studies?

Methodological Answer:

  • Experimental Replication : Standardize assay conditions (e.g., ATP concentration in kinase assays) .
  • Meta-Analysis : Use statistical tools (e.g., Forest plots) to evaluate heterogeneity in IC50_{50} values across labs .
  • Orthogonal Validation : Confirm activity with alternative methods (e.g., SPR for binding affinity vs. enzymatic assays) .

Q. What strategies improve solubility and formulation stability?

Methodological Answer:

  • Salt Formation : Use hydrochloride or mesylate salts to enhance aqueous solubility .
  • Nanoparticle Encapsulation : Prepare PLGA nanoparticles (size: 150–200 nm) for sustained release .
  • Co-Solvent Systems : Use PEG 400/water (70:30) for in vivo dosing .

Q. What safety protocols are recommended for handling this compound?

Methodological Answer:

  • Personal Protective Equipment (PPE) : Gloves, lab coat, and goggles. Use fume hoods for weighing .
  • Waste Disposal : Incinerate at >1000°C for halogenated waste .
  • Toxicity Screening : Ames test for mutagenicity and acute toxicity in rodents (LD50_{50} determination) .

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